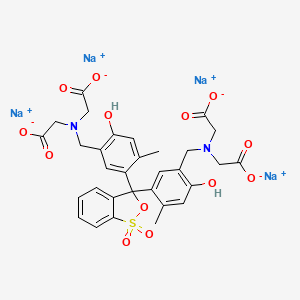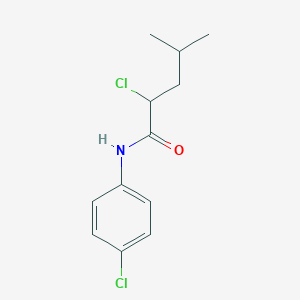![molecular formula C20H17ClO3 B14515312 Benzoic acid;2-[(4-chlorophenyl)methyl]phenol CAS No. 62707-04-4](/img/structure/B14515312.png)
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol is an organic compound that features both a benzoic acid and a phenol group The presence of a chlorophenyl group attached to the phenol ring adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol typically involves the following steps:
Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with chloromethyl benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where the chlorophenyl group reacts with sodium hydroxide (NaOH) under high temperature and pressure conditions.
Formation of Benzoic Acid: The benzoic acid group can be introduced through the oxidation of a methyl group attached to the benzene ring using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The benzoic acid group can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Benzyl alcohol
Substitution: Various substituted phenols
Applications De Recherche Scientifique
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoic acid group can participate in acid-base reactions. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: Lacks the benzoic acid and chlorophenyl groups.
Benzoic Acid: Lacks the phenol and chlorophenyl groups.
Chlorophenol: Lacks the benzoic acid group.
Propriétés
Numéro CAS |
62707-04-4 |
|---|---|
Formule moléculaire |
C20H17ClO3 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
benzoic acid;2-[(4-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO.C7H6O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;8-7(9)6-4-2-1-3-5-6/h1-8,15H,9H2;1-5H,(H,8,9) |
Clé InChI |
YIXZDJXOUMDXPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


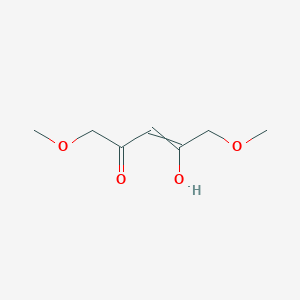
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)



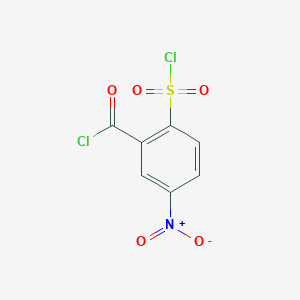
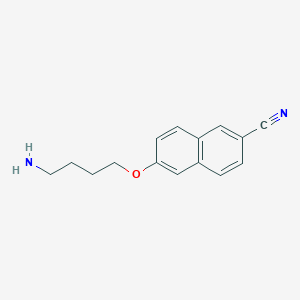

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
